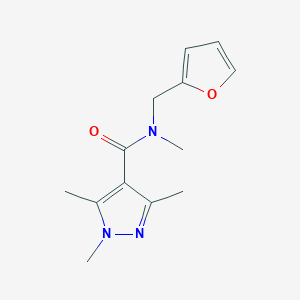
N-(furan-2-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide, commonly known as FTMPC, is a chemical compound used in scientific research for its potential therapeutic properties. FTMPC is a pyrazole-based compound that has shown promise in various studies for its ability to inhibit certain enzymes and receptors in the body.
Mecanismo De Acción
FTMPC inhibits the activity of certain enzymes and receptors in the body, leading to its potential therapeutic effects. FTMPC inhibits the activity of CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH in the tumor microenvironment, which inhibits tumor growth and increases the efficacy of chemotherapy.
FTMPC inhibits the activity of MAO-B by binding to its active site and preventing the breakdown of dopamine in the brain. This leads to an increase in dopamine levels in the brain, which improves cognitive function and may have neuroprotective effects.
Biochemical and Physiological Effects
FTMPC has been shown to have various biochemical and physiological effects in preclinical models. Inhibition of CAIX by FTMPC leads to a decrease in pH in the tumor microenvironment, which inhibits tumor growth and increases the efficacy of chemotherapy. Inhibition of MAO-B by FTMPC leads to an increase in dopamine levels in the brain, which improves cognitive function and may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTMPC has several advantages for lab experiments, including its high purity and stability. FTMPC is also relatively easy to synthesize and can be produced in large quantities. However, FTMPC has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on FTMPC. One area of research is the development of FTMPC as a potential therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of FTMPC in humans.
Another area of research is the development of FTMPC derivatives with improved properties, such as increased solubility and potency. These derivatives may have potential applications in various areas of research.
Overall, FTMPC is a promising compound with potential therapeutic properties in various areas of research. Further studies are needed to fully explore its potential and develop it into a viable therapeutic agent.
Métodos De Síntesis
The synthesis method of FTMPC involves the reaction of furfural, methylhydrazine, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction produces FTMPC as a yellow solid with a melting point of 126-128°C. The purity of FTMPC can be further increased through recrystallization.
Aplicaciones Científicas De Investigación
FTMPC has been studied for its potential therapeutic properties in various areas of research. One such area is cancer research, where FTMPC has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer and is associated with tumor progression and metastasis. Inhibition of CAIX by FTMPC has been shown to decrease tumor growth and improve the efficacy of chemotherapy in preclinical models.
FTMPC has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. FTMPC has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. Inhibition of MAO-B by FTMPC has been shown to increase dopamine levels in the brain and improve cognitive function in preclinical models.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-12(10(2)16(4)14-9)13(17)15(3)8-11-6-5-7-18-11/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBSOLWKBVPKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

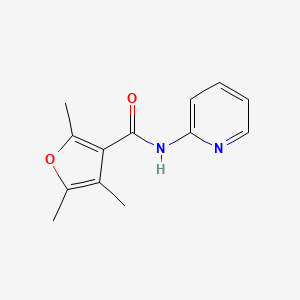
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
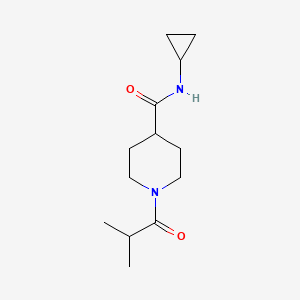
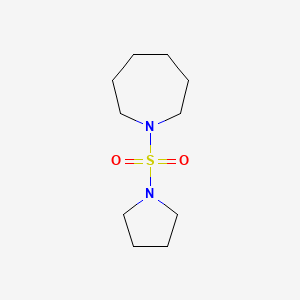
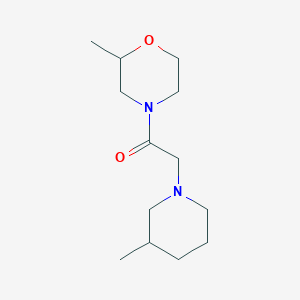
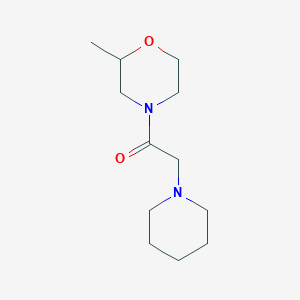
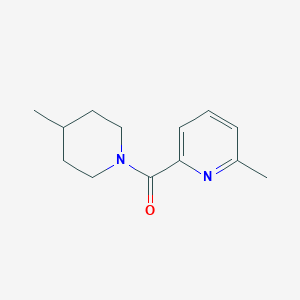
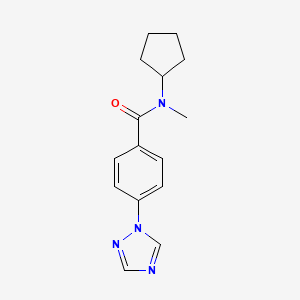
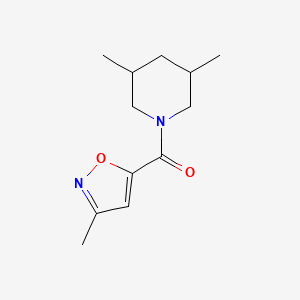
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
